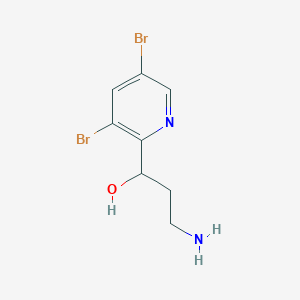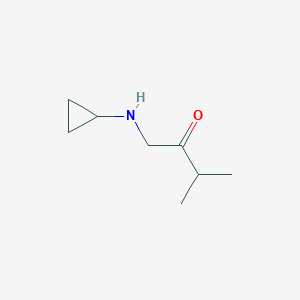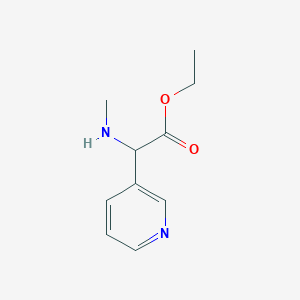
3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a methoxyethyl group, a methyl group, and a carbonitrile group attached to the oxirane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethyl phenol with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents is carefully controlled to minimize side reactions and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes and ketones.
Reduction: Primary and secondary amines.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 3-(2-Methoxyethyl)-3-methyloxirane-2-carbonitrile exerts its effects involves the interaction of its functional groups with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethanol: A glycol ether used as a solvent and in chemical synthesis.
Metoprolol: A β-blocker with a similar methoxyethyl group in its structure.
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
3-(2-methoxyethyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C7H11NO2/c1-7(3-4-9-2)6(5-8)10-7/h6H,3-4H2,1-2H3 |
Clave InChI |
SPGRZTYPAROMAL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)C#N)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13168410.png)

![Ethyl 1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13168452.png)
![(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13168459.png)


![2-[(Dimethylamino)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13168465.png)

![[1-(Aminomethyl)-3-methylcyclohexyl]methanol](/img/structure/B13168469.png)
![6-Cyclopropyl-5-(ethoxycarbonyl)-4-methyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13168479.png)

![1-[3-(diethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13168489.png)

